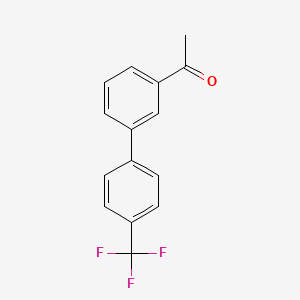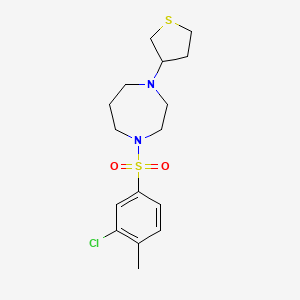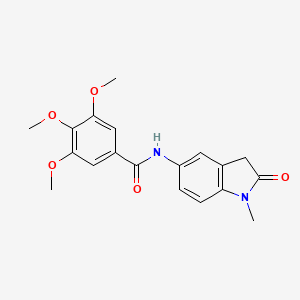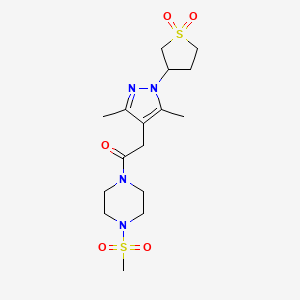
3-Acetyl-4'-(trifluoromethyl)biphenyl
概要
説明
“3-Acetyl-4’-(trifluoromethyl)biphenyl” is a chemical compound with the molecular formula C15H11F3O . Its IUPAC name is 1-[4’-(trifluoromethyl)[1,1’-biphenyl]-3-yl]ethanone . The molecular weight of this compound is 264.24 .
Molecular Structure Analysis
The molecular structure of “3-Acetyl-4’-(trifluoromethyl)biphenyl” consists of a biphenyl group where one of the phenyl rings is substituted with a trifluoromethyl group at the 4’ position and an acetyl group at the 3 position .科学的研究の応用
Organic Synthesis Intermediates
3-Acetyl-4’-(trifluoromethyl)biphenyl: is a valuable intermediate in organic synthesis. It can be used to synthesize a variety of biphenyl derivatives, which are crucial in the development of new compounds with potential applications in pharmaceuticals, agrochemicals, and materials science .
Pharmaceutical Research
This compound serves as a precursor in the synthesis of various drugs. Its biphenyl structure is a common motif in drugs that exhibit anti-inflammatory, anti-proliferative, and antihypertensive properties. Researchers are exploring its use in the development of new medications that can target specific biological pathways .
Liquid Crystal Technology
Biphenyl derivatives, including 3-Acetyl-4’-(trifluoromethyl)biphenyl , are significant for the production of liquid crystals. These materials are essential for the display technology used in TVs, monitors, and smartphones. The trifluoromethyl group in particular may enhance the thermal stability and electro-optical properties of the liquid crystals .
Light-Emitting Diodes (LEDs)
In the field of optoelectronics, this compound is used to create fluorescent layers in organic LEDs (OLEDs). The biphenyl core can be functionalized to emit light at different wavelengths, which is fundamental for the development of high-efficiency, low-energy lighting and display systems .
Agricultural Products
The biphenyl structure of 3-Acetyl-4’-(trifluoromethyl)biphenyl is also found in certain agricultural chemicals. It can be used to synthesize compounds that act as growth regulators, herbicides, or insecticides, contributing to the protection and yield improvement of crops .
Material Science
This compound can be used to create new materials with unique properties. For example, it can be incorporated into polymers to improve their strength, flexibility, or resistance to chemicals and temperature. This has implications for the development of advanced materials for use in aerospace, automotive, and consumer goods industries .
Analytical Chemistry
In analytical chemistry, 3-Acetyl-4’-(trifluoromethyl)biphenyl can be used as a standard or reference compound in various chromatographic and spectroscopic methods. This helps in the accurate identification and quantification of substances in complex mixtures .
Environmental Science
The study of biphenyl derivatives, including 3-Acetyl-4’-(trifluoromethyl)biphenyl , is important in understanding the environmental fate of organic pollutants. These studies can lead to the development of better strategies for pollution control and remediation .
Safety and Hazards
“3-Acetyl-4’-(trifluoromethyl)biphenyl” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is a combustible liquid and can cause severe skin burns and eye damage . It can also cause specific target organ toxicity after a single exposure, particularly affecting the respiratory system .
特性
IUPAC Name |
1-[3-[4-(trifluoromethyl)phenyl]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O/c1-10(19)12-3-2-4-13(9-12)11-5-7-14(8-6-11)15(16,17)18/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSSKZPNVPUDAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetyl-4'-(trifluoromethyl)biphenyl | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-[(3,4-Dimethoxyphenyl)methyl]benzimidazol-1-yl]-3-(dimethylamino)propan-2-ol](/img/structure/B2897330.png)
![(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate](/img/structure/B2897331.png)
![6-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B2897332.png)


![N-(2,6-dimethylphenyl)-2-(6-methyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2897338.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-1-((2,6-difluorophenyl)sulfonyl)pyrrolidine](/img/structure/B2897340.png)
![2-Chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-YL]acetamide](/img/structure/B2897341.png)
![2,3,5,6-tetramethyl-N-[[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl]benzenesulfonamide](/img/structure/B2897342.png)
![2,6-Dichloro-N-[(4-methylsulfanyloxan-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B2897344.png)

![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-acetamidophenyl)acetamide](/img/structure/B2897353.png)
![1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]tetrazole](/img/structure/B2897354.png)